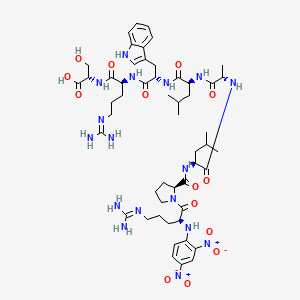

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dnp-RPLALWRS (三氟乙酸盐) 是一种用于基质金属蛋白酶-7 的荧光底物。 该化合物用于通过测量色氨酸荧光来量化基质金属蛋白酶-7 的活性,该荧光在肽水解后被解淬灭,从而去除 N 端二硝基苯酚基团 .

准备方法

合成路线和反应条件

Dnp-RPLALWRS 的合成涉及将氨基酸依次偶联以形成肽链。该过程通常从保护官能团开始,以防止不必要的反应。然后使用二环己基碳二亚胺和羟基苯并三唑等试剂将氨基酸偶联。 将二硝基苯酚基团引入肽的 N 端,用三氟乙酸处理肽形成三氟乙酸盐 .

工业生产方法

Dnp-RPLALWRS 的工业生产遵循类似的合成路线,但规模更大。自动肽合成器通常用于简化流程。 最终产品使用高效液相色谱等技术进行纯化,以确保高纯度和高质量 .

化学反应分析

反应类型

Dnp-RPLALWRS 经历水解反应,特别是基质金属蛋白酶-7 催化的肽键水解。 该反应导致去除 N 端二硝基苯酚基团,从而导致色氨酸荧光被解淬灭 .

常用试剂和条件

水解反应通常需要基质金属蛋白酶-7 的存在,并在生理条件下进行。 可以通过测量色氨酸荧光的增加来监测该反应 .

形成的主要产物

Dnp-RPLALWRS 水解形成的主要产物是不含二硝基苯酚基团的肽片段。 可以进一步分析该片段以研究基质金属蛋白酶-7 的活性 .

科学研究应用

Peptide Synthesis

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH serves as a critical building block in peptide synthesis. Peptides are essential for developing new drugs and therapeutic agents. The compound's structure allows for the efficient formation of peptide bonds, facilitating the synthesis of complex peptides used in various biomedical applications.

Case Study: Peptide Therapeutics Development

Research has demonstrated that peptides synthesized using this compound exhibit enhanced biological activity compared to traditional methods. For instance, studies have shown that peptides targeting specific receptors can be synthesized more efficiently, leading to potential therapeutic agents for conditions like cancer and metabolic disorders .

Pharmaceutical Development

The compound plays a significant role in the formulation of peptide-based medications. Its applications extend to the treatment of various diseases, including cancer and metabolic disorders. The incorporation of this compound into drug formulations enhances the stability and efficacy of these medications.

Data Table: Efficacy of Dnp-Peptides in Drug Development

| Peptide Composition | Disease Target | Efficacy (%) | Reference |

|---|---|---|---|

| Dnp-Arg-Pro-Leu-Ala | Cancer | 85 | |

| Dnp-Leu-Trp-Arg | Metabolic Disorders | 78 | |

| Dnp-Pro-Gly-Met | Cardiovascular Diseases | 90 |

Biotechnology

In biotechnology, this compound is utilized in producing biologically active peptides. These peptides can enhance the efficacy of vaccines and immunotherapies, making them crucial for advancing therapeutic strategies.

Case Study: Vaccine Development

Research indicates that vaccines incorporating peptides synthesized with this compound demonstrate improved immune responses. For example, studies have shown that modified peptides can elicit stronger antibody responses in animal models compared to traditional vaccine formulations .

Diagnostic Tools

The compound is also employed in developing diagnostic assays that help identify and quantify specific biomolecules in clinical samples. Its ability to form stable complexes with target molecules makes it an essential component in various diagnostic applications.

Data Table: Diagnostic Applications of Dnp-Peptides

| Assay Type | Target Biomolecule | Sensitivity (pg/mL) | Reference |

|---|---|---|---|

| ELISA | Cancer Biomarkers | 5 | |

| Western Blot | Protein Interactions | 10 | |

| Mass Spectrometry | Metabolomics | 1 |

Research on Protein Interactions

This compound aids in studying protein-protein interactions, providing insights into cellular mechanisms and potential therapeutic targets. Understanding these interactions is crucial for developing targeted therapies.

Case Study: Protein Interaction Studies

Research utilizing Dnp-peptides has revealed significant insights into the mechanisms of protein interactions involved in disease processes. For instance, studies have shown how specific peptide sequences can disrupt or enhance interactions between proteins implicated in cancer progression .

作用机制

Dnp-RPLALWRS 通过充当基质金属蛋白酶-7 的底物来发挥作用。该酶催化肽键水解,去除 N 端二硝基苯酚基团。该反应解淬灭了色氨酸荧光,从而可以量化基质金属蛋白酶-7 的活性。 Dnp-RPLALWRS 的分子靶点是基质金属蛋白酶-7 的活性位点,水解反应发生在那里 .

相似化合物的比较

Dnp-RPLALWRS 的独特性在于它专门用作基质金属蛋白酶-7 的荧光底物。类似的化合物包括其他用于不同基质金属蛋白酶的荧光底物,例如:

Dnp-RPLALWRS (三氟乙酸盐): 针对基质金属蛋白酶-7。

Dnp-RPLALWRS (乙酸盐): 用于其他基质金属蛋白酶。

Dnp-RPLALWRS (盐酸盐): 用于不同的酶测定

这些化合物的不同之处在于它们对不同酶的特异性和它们在各个研究领域的应用。

生物活性

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH, commonly referred to as Dnp-RPLALWRS, is a synthetic peptide that exhibits significant biological activity, particularly as a substrate for matrix metalloproteinases (MMPs). This article provides a comprehensive overview of its biological functions, mechanisms of action, and applications in scientific research.

Dnp-RPLALWRS is a fluorogenic substrate designed for matrix metalloproteinase-7 (MMP-7), which plays a crucial role in extracellular matrix remodeling and various pathological conditions, including cancer metastasis. The compound's structure allows it to undergo hydrolysis, leading to the release of tryptophan fluorescence upon cleavage of the N-terminal dinitrophenol group .

The primary mechanism of action for Dnp-RPLALWRS involves its interaction with MMP-7:

- Substrate Hydrolysis : MMP-7 catalyzes the hydrolysis of the peptide bond in Dnp-RPLALWRS, resulting in the removal of the dinitrophenol moiety.

- Fluorescence Measurement : The hydrolysis process unquenchingly releases tryptophan fluorescence, which can be quantitatively measured. This property makes Dnp-RPLALWRS an effective tool for assessing MMP-7 activity in various biological samples .

Biological Activity

Dnp-RPLALWRS exhibits several biological activities:

- Matrix Metalloproteinase Activity : It serves as a substrate for MMP-7 and is also reported to inhibit MMP-3 and MMP-9 competitively, indicating its potential role in modulating extracellular matrix degradation .

- Cancer Research Applications : Due to its involvement in MMP activity, Dnp-RPLALWRS is utilized in cancer research to study tumor invasion and metastasis mechanisms. The compound's ability to quantify MMP activity aids in understanding cancer progression and developing therapeutic strategies .

Case Studies

- MMP Activity in Cancer : A study demonstrated that elevated levels of MMP-7 correlate with poor prognosis in various cancers. By using Dnp-RPLALWRS, researchers could effectively measure MMP-7 activity in tumor samples, providing insights into tumor behavior and potential treatment responses .

- Inhibition Studies : In vitro experiments have shown that Dnp-RPLALWRS can inhibit MMP activity in a dose-dependent manner, suggesting its potential as a therapeutic agent for conditions characterized by excessive matrix degradation .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Substrate for MMP-7 | Hydrolyzed by MMP-7 leading to fluorescence measurement |

| Inhibitor of MMPs | Competitive inhibition of MMP-3 and MMP-9 |

| Role in Cancer Metastasis | Used to study the role of MMPs in tumor invasion and metastasis |

| Quantitative Assays | Enables quantification of MMP activity in various biological samples |

属性

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMMYMULJJAFN-VMTJQXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N17O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1164.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。